![molecular formula C14H20N2O4S B7590276 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide](/img/structure/B7590276.png)
2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide is a chemical compound with the molecular formula C15H20N2O4S. It is commonly known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential component of the B-cell receptor (BCR) signaling pathway, and its inhibition has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 is a potent and selective inhibitor of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide, a non-receptor tyrosine kinase that plays a crucial role in B-cell signaling. 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide is essential for the activation and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. This mechanism of action makes TAK-659 a promising therapeutic agent for the treatment of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 1-2 hours of oral administration. TAK-659 has also been shown to be well-tolerated, with manageable side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-659 is its specificity for 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide, which makes it an ideal tool for studying the role of 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide in various biological processes. However, one limitation is that its potency may vary depending on the cell type and experimental conditions used. Additionally, TAK-659 may not be suitable for all experimental systems, and alternative 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide inhibitors may need to be used in some cases.
Direcciones Futuras
There are several potential future directions for the development and use of TAK-659. One area of research is the identification of biomarkers that can predict response to 2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide inhibition. Another area is the development of combination therapies that can enhance the efficacy of TAK-659 in the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the long-term safety and efficacy of TAK-659 in clinical use.
In conclusion, TAK-659 is a promising therapeutic agent with a specific mechanism of action that has shown efficacy in the treatment of various diseases. Its potential for use in laboratory experiments and future research directions make it an exciting area of study in the field of biomedical research.
Métodos De Síntesis
The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2,3-dimethylbenzoyl chloride with oxalyl chloride to form 2,3-dimethylbenzoyl oxalyl chloride. This intermediate is then reacted with 2-amino-N-(oxolan-2-ylmethyl)benzamide to form the desired product, TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also shown efficacy in the treatment of autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-9-6-12(21(15,18)19)7-13(10(9)2)14(17)16-8-11-4-3-5-20-11/h6-7,11H,3-5,8H2,1-2H3,(H,16,17)(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMWPBZFDSATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)NCC2CCCO2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(oxolan-2-ylmethyl)-5-sulfamoylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.